4-benzyl-1-(2-iodobenzoyl)piperidine
Description
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20INO/c20-18-9-5-4-8-17(18)19(22)21-12-10-16(11-13-21)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMCOQZSVQNAHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis Overview
The synthesis typically involves multiple steps, which may include:
- Formation of the piperidine ring.
- Introduction of the benzyl group.
- Iodination to attach the iodobenzoyl moiety.
Biological Activities
Research indicates that 4-benzyl-1-(2-iodobenzoyl)piperidine exhibits various biological activities, making it a candidate for drug discovery. Its structural similarities to other bioactive compounds suggest potential therapeutic applications.
Case Studies
- Radiation Dose Assessment : A study assessed the effective absorbed radiation dose of a related compound, 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine (4-B-[125I]-IBSP), indicating its suitability for clinical studies in lung malignancies. The estimated absorbed dose for human organs was calculated, with significant implications for its use in diagnostic imaging and targeted therapies .
- Drug Development : The benzoylpiperidine fragment is recognized as a privileged structure in drug development, associated with various therapeutic effects such as anti-cancer and neuroprotective properties. Compounds containing this fragment have shown promising results in inhibiting cancer cell proliferation .
Applications in Drug Discovery
The unique structural features of this compound contribute to its versatility in drug design:
- Pharmaceutical Intermediates : It serves as a precursor for synthesizing more complex organic molecules that may exhibit therapeutic effects.
- Biological Target Interaction Studies : Research focuses on its binding affinity with various receptors and enzymes, employing techniques such as molecular docking and pharmacological assays to elucidate mechanisms of action.
Comparison with Similar Compounds
4-Benzyl-1-(2,4,6-Trimethyl-benzyl)piperidine (M1BZP)
- Structure : The benzoyl group in the target compound is replaced with a 2,4,6-trimethylbenzyl group.
- Computational ADMET studies suggested favorable pharmacokinetics, including blood-brain barrier permeability .
- The trimethylbenzyl group enhances hydrophobic interactions, critical for binding viral proteins.
4-Benzyl-1-(3-[125I]-Iodobenzylsulfonyl)piperidine
- Structure : Contains a radioiodinated 3-iodobenzylsulfonyl group instead of the 2-iodobenzoyl group.
- Activity: Used as a radiopharmaceutical tracer. Biodistribution studies in rats indicated rapid clearance and low retention in non-target tissues, suggesting utility in SPECT imaging .
- Key Differences :
- The sulfonyl group increases polarity, altering pharmacokinetics compared to the benzoyl group.
- The meta-iodine position (vs. ortho in the target compound) may affect receptor binding specificity.
4-Benzyl-1-(4-Phenyl-3-Butynyl)piperidine (Compound 8)
- Structure : Features a 4-phenyl-3-butynyl chain instead of the iodobenzoyl group.
- Activity : Acts as a selective NMDA receptor antagonist (NR1A/2B subtype) with moderate potency. SAR studies showed that para-substitutions on the phenyl group enhance receptor affinity .
- Key Differences: The alkyne linker and phenyl group prioritize neuroactive applications over antiviral or imaging roles. Lack of iodine limits use in diagnostics.
4-Benzyl-1-(3,4-Dimethoxyphenethyl)piperidine Hydrochloride
4-Benzyl-1-(1-Methylchromenopyrazole-3-Carbonyl)piperidine
- Structure: Contains a chromenopyrazole-carbonyl group.
- Activity: Screened for unknown targets; the fused heterocyclic system may enhance binding to kinases or GPCRs .
- Key Differences: The chromenopyrazole moiety adds complexity, likely improving selectivity for specific enzymes. Higher molecular weight (C₂₄H₂₅N₃O₂) compared to the target compound may affect permeability.
Key Research Findings
- Antiviral Potential: M1BZP’s success in silico studies highlights the importance of hydrophobic substituents for viral protease inhibition, a feature the target compound may lack due to its polar benzoyl group .
- Radiopharmaceutical Design : The 3-iodobenzylsulfonyl analog’s favorable biodistribution suggests that radioiodination at meta positions is viable, but ortho-iodine (as in the target) could improve target binding due to steric effects .
- Neuroactive SAR : The NMDA antagonist (Compound 8) demonstrates that alkynyl linkers optimize receptor subtype selectivity, a strategy applicable to modifying the target compound for CNS applications .
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | 2-Iodobenzoyl chloride, Et₃N, DCM | 65–78% | >95% |
| Purification | Hexane/EtOAc (7:3) | 85% recovery | 99% |
Basic: How is stereochemical purity ensured during synthesis, and what analytical techniques validate it?
Q. Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers. For example, HPLC with a 95:5 hexane/isopropanol ratio achieved 99.9% enantiomeric excess (ee) for related 4-benzylpiperidine derivatives .
- Spectroscopic Confirmation : - and -NMR analysis of diastereotopic protons (e.g., piperidine ring protons at δ 2.14–2.86 ppm) and optical rotation measurements ([α] values) ensure configurational integrity .
Advanced: How do structural modifications (e.g., substituent position on the benzoyl group) impact NMDA receptor antagonism?
Q. Answer :
- Substituent Effects : Para-substitution on the benzoyl group (e.g., hydroxyl or methanesulfonamide) enhances NR1A/2B receptor binding affinity by forming hydrogen bonds with GluN2B subunits. For instance, 4-benzyl-1-(4-hydroxybenzoyl)piperidine showed a 10-fold increase in potency (IC = 12 nM) compared to unsubstituted analogs .
- Linker Optimization : Butynyl linkers improve receptor selectivity over propynyl/pentynyl analogs. Molecular dynamics simulations suggest longer linkers reduce steric clashes in the receptor’s hydrophobic pocket .
Q. Data Contradiction :
- While para-hydroxyl groups enhance NMDA activity, they may increase off-target binding to α1-adrenergic receptors. Dual docking studies (AutoDock Vina) and competitive binding assays are recommended to resolve selectivity issues .
Advanced: What computational strategies predict the pharmacokinetic profile of this compound derivatives?
Q. Answer :
- QSAR Modeling : Use ADMET Predictor™ to correlate logP (>3.5) with blood-brain barrier permeability. For example, derivatives with polar substituents (e.g., -OH) show reduced CNS penetration (Brain/Plasma ratio <0.1) but improved renal clearance .
- In Silico Docking : Glide SP docking (Schrödinger Suite) identifies key interactions with CYP3A4 metabolizing enzymes. Meta-substituted iodobenzoyl groups reduce metabolic degradation (t > 6 hrs in human liver microsomes) .
Advanced: How can discrepancies between in vitro and in vivo biological activity data be addressed?
Q. Answer :
- Case Study : A derivative showed potent NMDA inhibition in vitro (IC = 15 nM) but lacked efficacy in a Parkinson’s disease rat model. Potential solutions:
Q. Methodological Checklist :
Validate assay conditions (e.g., pH, co-factor availability).
Cross-check receptor binding vs. functional activity (e.g., patch-clamp electrophysiology).
Use species-specific metabolic models (e.g., humanized liver mice) .
Basic: What spectroscopic techniques characterize this compound, and how are peaks assigned?
Q. Answer :
- -NMR :
- Piperidine protons: Multiplet at δ 1.24–1.87 ppm (axial/equatorial H).
- Benzyl protons: Singlet at δ 3.72 ppm (CH).
- Aromatic protons: Doublets at δ 7.13–7.78 ppm (ortho-iodo coupling, Hz) .
- ESI-HRMS : Exact mass calculated for CHINO: 428.0432 [M+H]. Deviation <2 ppm confirms purity .
Advanced: How does radioiodination (e.g., 125I^{125}\text{I}125I) affect the compound’s stability and bioactivity?
Q. Answer :
- Radiosynthesis : Isotopic exchange (Na, Cu(I) catalyst) achieves >95% radiochemical purity. However, steric hindrance from the benzyl group reduces labeling efficiency (60% vs. 85% for non-benzylated analogs) .
- Stability : Radiolabeled compounds degrade in serum (t = 4 hrs) due to deiodination. Stabilization strategies include liposomal encapsulation or PEGylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
